6-(4-Methylpiperazino)-1,2,4-triazolo[4,3-b]pyridazine

Medicinal Chemistry Physicochemical Properties Lead Optimization

6-(4-Methylpiperazino)-1,2,4-triazolo[4,3-b]pyridazine is a privileged heterocyclic scaffold for kinase inhibitor discovery. Its 6-(4-methylpiperazino) substituent is critical for c-Met/Pim-1 dual inhibition (cf. compound 4g) and BRD4 BD1 binding, while offering a simplified core for Cathepsin S studies versus the sulfonyl analog. This exact substitution pattern is essential for SAR studies, as even minor N6 modifications can invert kinase selectivity. Procure for scaffold hopping, hinge-binding tolerability screening, or PROTAC linker attachment. Verify purity (≥95%) and analytical characterization before use.

Molecular Formula C10H14N6
Molecular Weight 218.26 g/mol
Cat. No. B4505261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Methylpiperazino)-1,2,4-triazolo[4,3-b]pyridazine
Molecular FormulaC10H14N6
Molecular Weight218.26 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=NN3C=NN=C3C=C2
InChIInChI=1S/C10H14N6/c1-14-4-6-15(7-5-14)10-3-2-9-12-11-8-16(9)13-10/h2-3,8H,4-7H2,1H3
InChIKeyRSMAVMVWNFCNQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Methylpiperazino)-1,2,4-triazolo[4,3-b]pyridazine: Molecular Identity, Physicochemical Baseline, and Sourcing Considerations


6-(4-Methylpiperazino)-1,2,4-triazolo[4,3-b]pyridazine (C10H14N6, MW 218.26) is a heterocyclic small molecule belonging to the [1,2,4]triazolo[4,3-b]pyridazine class, a privileged scaffold in kinase inhibitor discovery [1]. The compound features a triazolopyridazine core bearing a 4-methylpiperazine substituent at the 6-position, a motif recurrent in pharmacologically active analogs targeting c-Met, Pim-1, BRD4, and LRRK2 kinases [2][3]. As a research chemical without an assigned CAS registry number, its procurement requires verification of vendor identity, purity (typically ≥95%), and analytical characterization due to the absence of a centralized compendial monograph.

Substitution Sensitivity in 6-(4-Methylpiperazino)-1,2,4-triazolo[4,3-b]pyridazine: Why Minor Structural Changes Yield Major Functional Divergence


Within the triazolo[4,3-b]pyridazine series, even subtle modifications to the N6-substituent or the heterocyclic core can invert selectivity profiles and abolish potency. For instance, replacement of the 6-(4-methylpiperazino) moiety with a 6-(4-methylsulfonylpiperazin-1-yl) group (as in ChemComp-Q1K) increases molecular weight by 64 Da and introduces a polar sulfonyl moiety, altering hydrogen-bonding capacity and lipophilicity [1]. Similarly, in the c-Met/Pim-1 dual inhibitor series, compound 4g (IC50 c-Met = 0.163 µM, Pim-1 = 0.283 µM) exhibits >10-fold greater potency than its structural analog 4a (mean GI% 29.08% vs. 55.84%), underscoring that even proximal modifications within the same chemotype can produce non-linear changes in biological activity [2]. Consequently, procurement of an exact analog cannot be assumed to recapitulate the activity profile of the target compound, and selection must be guided by experimental validation rather than structural similarity alone.

6-(4-Methylpiperazino)-1,2,4-triazolo[4,3-b]pyridazine: Quantitative Differentiation Evidence Against Closest Analogs


Molecular Weight and Lipophilicity Differentiation vs. Sulfonylpiperazine Analog

The target compound (MW 218.26 Da) is significantly less massive than its sulfonyl analog, 6-(4-methylsulfonylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine (MW 282.32 Da) [1]. The absence of a sulfonyl group reduces polar surface area and hydrogen-bond acceptor count, predicting higher membrane permeability and lower aqueous solubility relative to the sulfonyl derivative. This physicochemical distinction may favor the target compound in cell-based assays requiring passive diffusion, while the sulfonyl analog may be preferred for target engagement in biochemical assays due to enhanced solubility.

Medicinal Chemistry Physicochemical Properties Lead Optimization

Bronchodilator Activity: Target Compound vs. MDL-257 (Zindotrine)

MDL-257 (8-methyl-6-(1-piperidinyl)-1,2,4-triazolo[4,3-b]pyridazine) exhibits IC50 values of 52 µM (KCl), 53 µM (histamine), 91 µM (acetylcholine), and 14 µM (5-HT) in guinea pig tracheal relaxation assays [1]. The target compound differs by substitution at the 6-position (4-methylpiperazine vs. piperidine) and the 8-position (H vs. methyl). In the MDL-257 series, dihydroxy substitution on the piperidine ring reduced relaxant activity 25- to 43-fold, while monohydroxy metabolites were 2- to 20-fold less potent, indicating high sensitivity of bronchorelaxant activity to N6-substituent polarity and hydrogen-bonding capacity [1]. The target compound's 4-methylpiperazine moiety introduces an additional basic nitrogen absent in MDL-257, which may alter tissue distribution and PDE isozyme selectivity.

Respiratory Pharmacology PDE Inhibition Bronchodilation

c-Met Kinase Inhibition: Class-Level Potency Benchmark Against Foretinib

Triazolo[4,3-b]pyridazine derivatives are established c-Met kinase inhibitors, with the most potent analog from a 2024 series (compound 4g) displaying an IC50 of 0.163 µM [1]. By comparison, the clinical-stage c-Met inhibitor foretinib achieves an IC50 of 0.0004 µM (0.4 nM) in cell-free assays, representing a >400-fold potency advantage . While the target compound has not been profiled against c-Met, its 6-(4-methylpiperazino) substitution pattern aligns with the general pharmacophore required for c-Met ATP-site binding, as validated by molecular docking studies of closely related triazolopyridazines [1].

Oncology Kinase Inhibition c-Met

BRD4 Bromodomain Inhibition: Target Compound vs. JQ1 and Triazolopyridazine Derivatives

A series of [1,2,4]triazolo[4,3-b]pyridazine derivatives have been characterized as micromolar BRD4 bromodomain inhibitors, with IC50 values ranging from 5.7 µM to 36.5 µM against BD1 and BD2 [1]. The reference inhibitor JQ1 exhibits substantially greater potency: IC50 (BD1) = 0.195 µM, IC50 (BD2) = 0.251 µM [1]. Crystal structures confirm that these triazolopyridazines occupy the acetyl-lysine binding pocket of BRD4 BD1, with the N6-substituent projecting toward solvent-accessible regions, suggesting that the 4-methylpiperazine group of the target compound may be well-tolerated [1]. However, without direct profiling, the target compound's BRD4 affinity remains inferential.

Epigenetics Bromodomain Inhibition BRD4

Cathepsin S Inhibition: Target Compound vs. Sulfonyl Analog Co-Crystallized Ligand

The sulfonyl analog, 6-(4-methylsulfonylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine (ChemComp-Q1K), has been co-crystallized with Cathepsin S (PDB ID: 6YYO), establishing that the triazolopyridazine core can engage this cysteine protease [1]. The target compound lacks the sulfonyl group, which in the co-crystal structure likely participates in key hydrogen-bond interactions with the enzyme active site. While the target compound's Cathepsin S inhibitory activity is uncharacterized, the absence of the sulfonyl moiety may reduce affinity by eliminating a critical polar contact. This structural difference provides a direct basis for comparative biochemical evaluation.

Protease Inhibition Immunology Cathepsin S

Pim-1 Kinase Dual Inhibition: Target Compound vs. Triazolopyridazine 4g

Compound 4g (a 3-aryl-6-amino-triazolo[4,3-b]pyridazine) is a potent dual c-Met/Pim-1 inhibitor with IC50 values of 0.163 µM (c-Met) and 0.283 µM (Pim-1) [1]. The target compound shares the triazolopyridazine core but differs at the 3-position (H vs. aryl) and 6-position (4-methylpiperazine vs. amino). SAR studies indicate that 3-aryl substitution is critical for Pim-1 affinity, while 6-amino groups engage the hinge region of the kinase ATP pocket [1]. The target compound's 4-methylpiperazine group may be too bulky for optimal hinge binding, potentially reducing Pim-1 inhibitory activity relative to 4g.

Oncology Kinase Inhibition Pim-1

6-(4-Methylpiperazino)-1,2,4-triazolo[4,3-b]pyridazine: Evidence-Driven Application Scenarios for Scientific Procurement


Scaffold Hopping and Lead Generation for c-Met/Pim-1 Dual Inhibition

The triazolo[4,3-b]pyridazine core is a validated starting point for c-Met and Pim-1 kinase inhibitor discovery, with compound 4g achieving sub-micromolar dual inhibition (c-Met IC50 = 0.163 µM, Pim-1 IC50 = 0.283 µM) [1]. The target compound offers a distinct substitution pattern (6-(4-methylpiperazine) vs. 6-amino) that can be exploited for scaffold hopping or to probe hinge-binding tolerability. Procurement is justified for medicinal chemistry teams seeking to diversify their kinase inhibitor libraries or to investigate the SAR of N6-substituents on ATP-competitive binding.

Bronchodilator Analog Exploration via PDE Inhibition

MDL-257 (zindotrine), a structurally related triazolopyridazine, exhibits bronchorelaxant activity with IC50 values of 14-91 µM across various spasmogens [2]. The target compound's 4-methylpiperazine substituent introduces an additional basic center that may modulate PDE isozyme selectivity or tissue distribution. Researchers investigating non-sympathomimetic bronchodilators may procure the target compound to assess whether the 4-methylpiperazine modification enhances or attenuates smooth muscle relaxant activity relative to MDL-257.

BRD4 Bromodomain Inhibitor Hit-to-Lead Optimization

[1,2,4]Triazolo[4,3-b]pyridazine derivatives have been crystallographically validated as BRD4 BD1 ligands with micromolar IC50 values (5.7-36.5 µM) [3]. The target compound's 4-methylpiperazine group projects toward solvent-exposed regions in the binding pocket, offering a handle for solubility optimization or linker attachment for PROTAC development. Procurement is suitable for academic or industrial groups engaged in epigenetic probe discovery seeking a structurally characterized starting point for BRD4 inhibitor optimization.

Cathepsin S Inhibitor Scaffold Validation

The sulfonyl analog of the target compound (ChemComp-Q1K) is a co-crystallized ligand of Cathepsin S (PDB 6YYO), confirming that the triazolopyridazine core can productively engage this cysteine protease [4]. The target compound, lacking the sulfonyl group, provides a negative control or a simplified scaffold for assessing the necessity of the sulfonyl moiety for Cathepsin S inhibition. Procurement is indicated for structure-based design efforts aiming to develop novel Cathepsin S inhibitors for autoimmune or inflammatory disease applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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